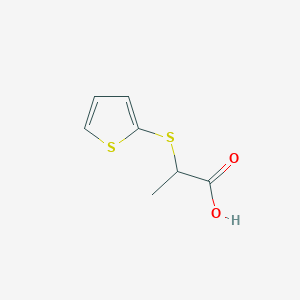

2-(Thien-2-ylsulfanyl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-thiophen-2-ylsulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S2/c1-5(7(8)9)11-6-3-2-4-10-6/h2-5H,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBCAFGZJVJMJRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)SC1=CC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10291301 | |

| Record name | 2-(thien-2-ylsulfanyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89639-76-9 | |

| Record name | NSC74726 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74726 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(thien-2-ylsulfanyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Thien 2 Ylsulfanyl Propanoic Acid and Its Derivatives

Established Synthetic Pathways for the Core Structure

The most established and direct route to 2-(thien-2-ylsulfanyl)propanoic acid involves the nucleophilic substitution reaction between a salt of thiophene-2-thiol (B152015) and a 2-halopropanoic acid or its ester. This method is a variation of the Williamson ether synthesis, adapted for thioether formation.

A common approach begins with the deprotonation of thiophene-2-thiol with a suitable base, such as sodium hydroxide (B78521) or sodium ethoxide, to generate the more nucleophilic thiolate anion. This is followed by the addition of a 2-halopropanoic acid, typically 2-bromopropanoic acid, or its corresponding ester. The reaction proceeds via an SN2 mechanism, where the thiolate attacks the electrophilic carbon bearing the halogen, leading to the formation of the C-S bond and displacement of the halide ion. Subsequent hydrolysis of the ester, if used, yields the desired carboxylic acid.

The synthesis of a closely related compound, (S)-3-(thien-2-ylthio)butyric acid, has been detailed in the patent literature, providing a strong precedent for this methodology. google.com In this patented synthesis, 2-(lithiomercapto)thiophene is reacted with a chiral butyrate (B1204436) derivative. google.com This suggests that the lithium salt of thiophene-2-thiol is also a viable nucleophile for this transformation.

| Thiophene (B33073) Source | Propanoic Acid Source | Base | Solvent | General Conditions |

| Thiophene-2-thiol | 2-Bromopropanoic acid | Sodium Hydroxide | Ethanol | Reflux |

| Thiophene-2-thiol | Ethyl 2-bromopropanoate | Sodium Ethoxide | Ethanol | Reflux, followed by hydrolysis |

| 2-Lithio-thiophene | 2-Chloropropanoic acid | - | Tetrahydrofuran | Low temperature |

Exploration of Novel Precursor-Based Synthetic Strategies

While the reaction of thiophene-2-thiol with a 2-halopropanoic acid derivative is a standard approach, research into novel synthetic strategies often focuses on the use of alternative precursors that may offer advantages in terms of availability, reactivity, or functional group tolerance.

One potential novel strategy involves the use of copper-catalyzed cross-coupling reactions. For instance, the coupling of an activated thiophene derivative, such as a 2-halothiophene, with a sulfur-containing propanoic acid derivative could be explored. While not directly reported for this compound, similar copper-catalyzed C-S bond formations have been successfully employed for the synthesis of other arylthio carboxylic acids.

Another innovative approach could involve the use of a one-pot reaction where the thiophene ring is constructed concurrently with the introduction of the side chain. However, such methods are often complex and may lack the regioselectivity required for the specific synthesis of the 2-substituted isomer.

Stereoselective Synthesis Approaches for Chiral Analogues

The carbon atom alpha to the carboxylic acid in this compound is a chiral center, meaning the molecule can exist as two enantiomers. The synthesis of enantiomerically pure forms is often crucial for pharmacological applications. Stereoselective synthesis of this compound can be achieved through several strategies.

The most straightforward approach involves the use of a chiral starting material. For example, commercially available (R)- or (S)-2-bromopropanoic acid or their esters can be reacted with a salt of thiophene-2-thiol. As the SN2 reaction at the chiral center typically proceeds with inversion of configuration, the use of (S)-2-bromopropanoic acid would be expected to yield (R)-2-(thien-2-ylsulfanyl)propanoic acid. This strategy was effectively demonstrated in the synthesis of the chiral analog, (S)-3-(thien-2-ylthio)butyric acid, where a chiral butyrate precursor was used. google.com

| Chiral Precursor | Thiol Source | Expected Product Configuration | Key Consideration |

| (S)-2-Bromopropanoic acid | Thiophene-2-thiolate | (R)-2-(Thien-2-ylsulfanyl)propanoic acid | Inversion of stereochemistry |

| (R)-2-Bromopropanoic acid | Thiophene-2-thiolate | (S)-2-(Thien-2-ylsulfanyl)propanoic acid | Inversion of stereochemistry |

Alternatively, enzymatic resolution of a racemic mixture of this compound or its ester could be employed to separate the enantiomers. Chiral chromatography is another powerful technique for the separation of enantiomers on an analytical or preparative scale.

Derivatization Reactions for Structural Analog Generation

The presence of both a carboxylic acid group and a thiophene ring in this compound allows for a wide range of derivatization reactions to generate a library of structural analogs for various applications.

The carboxylic acid moiety is a versatile functional group that can be readily converted into a variety of derivatives. Standard organic transformations can be applied to synthesize esters, amides, acid chlorides, and other related compounds.

Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) or a coupling agent (e.g., DCC) yields the corresponding ester.

Amidation: Activation of the carboxylic acid, for example, by conversion to an acid chloride with thionyl chloride or oxalyl chloride, followed by reaction with a primary or secondary amine, affords the amide. Direct coupling of the carboxylic acid with an amine using reagents like EDC is also a common method.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents such as lithium aluminum hydride.

The thiophene ring can also be modified, although its reactivity is influenced by the electron-donating thioether substituent. Electrophilic aromatic substitution reactions, such as halogenation or acylation, are expected to occur primarily at the 5-position of the thiophene ring, which is activated by the thioether group.

| Functional Group | Reaction Type | Reagents | Product |

| Carboxylic Acid | Esterification | R-OH, H+ | Ester |

| Carboxylic Acid | Amidation | SOCl2, then R2NH | Amide |

| Carboxylic Acid | Reduction | LiAlH4 | Alcohol |

| Thiophene Ring | Bromination | NBS | 5-Bromo-thiophene derivative |

| Thiophene Ring | Acylation | Acyl chloride, Lewis acid | 5-Acyl-thiophene derivative |

Chemical Reactivity and Mechanistic Studies of 2 Thien 2 Ylsulfanyl Propanoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that readily participates in a variety of reactions, most notably esterification and amide bond formation.

Esterification: In the presence of an acid catalyst, such as concentrated sulfuric acid, 2-(thien-2-ylsulfanyl)propanoic acid can react with various alcohols to form the corresponding esters. chemguide.co.uk This reaction is typically reversible and is driven to completion by removing water or using an excess of the alcohol. The general mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol.

Table 1: Examples of Esterification Reactions of Carboxylic Acids Data derived from analogous reactions of propanoic acid and other carboxylic acids.

| Alcohol | Catalyst | Product | Reference |

| Ethanol | H₂SO₄ | Ethyl 2-(thien-2-ylsulfanyl)propanoate | researchgate.net |

| Methanol (B129727) | H₂SO₄ | Methyl 2-(thien-2-ylsulfanyl)propanoate | researchgate.net |

| 1-Propanol | H₂SO₄ | Propyl 2-(thien-2-ylsulfanyl)propanoate | researchgate.net |

| Butanol | H₂SO₄ | Butyl 2-(thien-2-ylsulfanyl)propanoate | researchgate.net |

Amide Formation: The carboxylic acid can be converted to an amide by reaction with an amine. This transformation often requires the use of a coupling agent, such as dicyclohexylcarbodiimide (DCC), or conversion of the carboxylic acid to a more reactive species like an acyl chloride. A one-pot method using titanium tetrachloride (TiCl₄) as a mediator has also been shown to be effective for the amidation of various carboxylic acids with amines. nih.gov

Table 2: Representative Amide Formation Reactions Based on general methods for amide synthesis from carboxylic acids.

| Amine | Coupling Agent/Method | Product | Reference |

| Aniline | TiCl₄, pyridine | N-phenyl-2-(thien-2-ylsulfanyl)propanamide | nih.gov |

| Propylamine | TiCl₄, pyridine | N-propyl-2-(thien-2-ylsulfanyl)propanamide | nih.gov |

| Ammonia | SOCl₂ then NH₃ | 2-(thien-2-ylsulfanyl)propanamide | researchgate.net |

| Nicotinamide | Splicing method | N-(thiophen-2-yl) Nicotinamide derivatives | mdpi.com |

Reactivity of the Thiophene (B33073) Ring System

The thiophene ring in this compound is an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution. The sulfur atom in the ring directs incoming electrophiles primarily to the C5 position (alpha to the ring sulfur and para to the sulfanyl group).

Halogenation: Bromination of thiophene derivatives can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid. For instance, the bromination of 2-methyl-2-phenylpropanoic acid has been selectively carried out in an aqueous medium. google.com A similar regioselectivity would be expected for this compound, leading to substitution at the 5-position of the thiophene ring.

Nitration: Nitration of the thiophene ring can be accomplished using a mixture of nitric acid and sulfuric acid. This reaction introduces a nitro group onto the thiophene ring, typically at the 5-position.

Table 3: Electrophilic Substitution Reactions on Thiophene Derivatives Illustrative reactions based on the known reactivity of thiophene.

| Reaction | Reagent(s) | Expected Major Product | Reference |

| Bromination | Br₂/AlCl₃ | 2-((5-bromothien-2-yl)sulfanyl)propanoic acid | rsc.org |

| Nitration | HNO₃/H₂SO₄ | 2-((5-nitrothien-2-yl)sulfanyl)propanoic acid | brainly.inpearson.com |

Transformations at the Sulfanyl Linkage

The sulfanyl (thioether) linkage is another reactive site in the molecule, primarily susceptible to oxidation and potentially reduction.

Oxidation: The sulfur atom of the sulfanyl group can be oxidized to a sulfoxide and further to a sulfone. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent determining the extent of oxidation. For the selective oxidation of sulfides to sulfoxides, reagents such as hydrogen peroxide in the presence of a catalyst are often used. organic-chemistry.org Stronger oxidizing agents will typically lead to the corresponding sulfone.

Table 4: Oxidation of the Sulfanyl Linkage Based on general methods for the oxidation of thioethers.

Reduction: While the sulfanyl linkage is generally stable, reductive cleavage to yield a thiol is possible under specific conditions. However, a more common transformation is the reduction of a related compound, 3-(2-thienyl)acrylic acid, to 3-(2-thienyl)propanoic acid using palladium on carbon as a catalyst under hydrogenation conditions. prepchem.com This suggests that the sulfanyl linkage is stable to these particular reductive conditions.

Elucidation of Reaction Mechanisms

The mechanisms of the reactions involving this compound are generally well-understood based on established principles of organic chemistry.

Electrophilic Aromatic Substitution: The mechanism for electrophilic substitution on the thiophene ring proceeds through a resonance-stabilized cationic intermediate, often referred to as a sigma complex or Wheland intermediate. brainly.ingauthmath.com The attack of the electrophile at the C5 position is favored due to the ability of the sulfur atom in the thiophene ring to delocalize the positive charge through resonance, leading to a more stable intermediate compared to attack at other positions. researchgate.net

The general steps are:

Generation of the electrophile.

Nucleophilic attack of the thiophene π-system on the electrophile, forming the sigma complex.

Deprotonation to restore the aromaticity of the thiophene ring. brainly.in

Carboxylic Acid Reactions: The mechanisms for esterification and amide formation are classic examples of nucleophilic acyl substitution. In acid-catalyzed esterification, the alcohol acts as the nucleophile attacking the protonated carbonyl carbon. In amide formation using coupling agents like DCC, the carboxylic acid is activated to form a better leaving group, which is then displaced by the amine nucleophile.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations

Elucidation of Structural Determinants for Biological Activity in Analogues

The biological activity of analogues of 2-(Thien-2-ylsulfanyl)propanoic acid is intricately linked to their structural features. The core scaffold, consisting of a thiophene (B33073) ring linked via a sulfur bridge to a propanoic acid moiety, presents multiple points for modification to modulate pharmacological effects. Key structural determinants include the nature and position of substituents on the thiophene ring, the stereochemistry of the propanoic acid side chain, and the nature of the linkage between the two core fragments.

Impact of Thiophene Ring Substitutions on Bioactivity Profiles

Substitutions on the thiophene ring are a primary avenue for modifying the bioactivity of this compound analogues. The position and nature of these substituents can dramatically alter the compound's electronic distribution, steric profile, and metabolic stability, thereby influencing its interaction with biological targets.

For example, studies on other thiophene derivatives have shown that introducing different functional groups can lead to a range of biological activities, including antimicrobial and anti-inflammatory effects. nih.govnih.gov In a study of novel thiophene-2-carboxamide derivatives, substitutions at the 3-position of the thiophene ring with hydroxyl, methyl, or amino groups resulted in varied antioxidant and antibacterial profiles. nih.gov Specifically, amino-substituted derivatives displayed the highest antioxidant activity, while the nature of the substituent also influenced the antibacterial spectrum. nih.gov This suggests that for this compound analogues, strategic placement of substituents on the thiophene ring could be a powerful tool to tune their biological effects.

Table 1: Generalized Impact of Thiophene Ring Substitutions on Bioactivity of Thiophene Analogues

| Substitution Position | Substituent Type | Potential Impact on Bioactivity |

|---|---|---|

| C3 | Electron-donating (e.g., -NH2, -OH) | May enhance antioxidant or specific binding interactions. |

| C3 | Electron-withdrawing (e.g., -NO2) | Could influence electronic properties for receptor binding. |

| C4 | Bulky groups | May introduce steric hindrance, affecting binding affinity. |

This table presents a generalized summary based on findings from various thiophene derivatives and is intended to be illustrative for the potential SAR of this compound analogues.

Influence of Propanoic Acid Side Chain Derivatization on Activity

The propanoic acid side chain is another critical component for modification to alter the biological activity of this compound. The carboxylic acid group is a key functional handle that can participate in hydrogen bonding and ionic interactions with biological targets. nih.gov Derivatization of this group can impact the compound's pharmacokinetic and pharmacodynamic properties.

Common modifications include esterification, amidation, and replacement of the carboxylic acid with bioisosteres. These changes can affect the molecule's polarity, ability to cross cell membranes, and binding mode to target proteins. For instance, converting the carboxylic acid to an ester or an amide can increase lipophilicity, potentially leading to better cell permeability. The choice of the ester or amide substituent can also introduce new interaction points with a target receptor. In a study on thiophene-3-carboxamide (B1338676) derivatives, the nature of the amide substituent was found to be crucial for their inhibitory activity against c-Jun N-terminal kinase (JNK). nih.gov

Table 2: Potential Effects of Propanoic Acid Side Chain Derivatization on Activity

| Derivatization | Resulting Functional Group | Potential Influence on Activity |

|---|---|---|

| Esterification | -COOR | Increased lipophilicity, potential for prodrug strategy. |

| Amidation | -CONHR | Introduction of hydrogen bond donor/acceptor, altered polarity. |

| Reduction | -CH2OH | Removal of acidic character, introduction of hydrogen bonding. |

This table illustrates potential outcomes of side chain modifications based on general medicinal chemistry principles and findings from related compound series.

Computational Approaches for SAR and QSAR Modeling

Computational methods, including QSAR and molecular docking, are invaluable tools for elucidating the SAR of this compound analogues. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models use molecular descriptors that quantify various physicochemical properties, such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters).

For various classes of thiophene derivatives, QSAR studies have successfully identified key descriptors that correlate with their biological activities. For example, a theoretical study on thiophene derivatives as tubulin inhibitors established a 3D-QSAR model with significant statistical quality, which helped in designing new compounds with potentially higher activity. nih.gov Molecular docking simulations can further complement QSAR studies by predicting the binding orientation and affinity of ligands within the active site of a target protein. This can provide insights into the specific interactions that govern biological activity and guide the design of new analogues with improved potency and selectivity. nih.govmdpi.com

For this compound analogues, a QSAR study might involve calculating descriptors for a series of compounds with known activities and then using statistical methods to build a predictive model. This model could then be used to estimate the activity of novel, untested analogues, thereby prioritizing synthetic efforts.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Studies with Potential Biological Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the interaction between a small molecule (ligand) and a protein receptor.

While specific docking studies for 2-(Thien-2-ylsulfanyl)propanoic acid are not readily found in the reviewed literature, studies on similar thiophene-containing molecules reveal common interaction patterns. The thiophene (B33073) ring can participate in various non-covalent interactions, including hydrophobic interactions, π-π stacking with aromatic amino acid residues (such as phenylalanine, tyrosine, and tryptophan), and halogen bonding if substituted. The carboxylic acid group is a potent hydrogen bond donor and acceptor, often interacting with polar residues like serine, threonine, and the charged residues aspartate, glutamate, lysine, and arginine within a protein's active site. The flexible propanoic acid chain allows the molecule to adopt various conformations to fit into a binding pocket.

For this compound, it is plausible that the thiophene moiety would engage in hydrophobic or π-stacking interactions, while the carboxyl group would form key hydrogen bonds with the receptor. The sulfur atom in the thiophene ring could also potentially form specific interactions with certain residues.

The binding affinity, often expressed as the binding energy (in kcal/mol), quantifies the strength of the interaction between a ligand and its receptor. Lower binding energies typically indicate a more stable complex. The prediction of binding affinities for derivatives of 2-(thiophen-2-yl)acetic acid with enzymes like microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) has been explored. nih.gov These studies indicate that the specific substitutions on the thiophene ring and the arrangement of functional groups significantly influence the binding energy. For this compound, the binding affinity would be dependent on the specific receptor it is docked against. A hypothetical docking study would likely show a binding energy indicative of a moderately strong interaction, given the presence of both hydrophobic and hydrogen-bonding moieties.

Table 1: Predicted Binding Affinities of Thienopyrimidine/Sulfonamide Hybrids with FGFR-1

| Compound | Binding Affinity (kcal/mol) | Interacting Residues |

| Compound 3b | -7.123 | ASP 641, LEU 484, LYS 514 |

| Compound 4aii | -6.890 | ASP 641, ALA 564 |

| Compound 4bi | -6.543 | ASP 641, LEU 484 |

| Compound 4bii | -5.987 | LYS 514, ALA 564 |

This table is based on data for structurally related thienopyrimidine compounds and is for illustrative purposes to show typical binding affinity values and interacting residues for this class of molecules. Specific values for this compound would require a dedicated study. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. While specific MD simulation studies for this compound are not available, this technique would be highly applicable to understand its dynamic behavior. An MD simulation would reveal how the molecule behaves in a solvent (typically water) over time, providing insights into its conformational flexibility, the stability of different conformers, and its interaction with surrounding water molecules. Such a simulation would be particularly useful to understand the flexibility of the bond between the sulfur atom and the propanoic acid group, which would influence how the molecule can adapt its shape to bind to a receptor.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters

ADME properties are crucial for determining the drug-likeness of a compound. In silico tools can predict these properties based on the molecule's structure. For this compound, we can predict its ADME profile based on the general characteristics of similar small molecules containing thiophene and carboxylic acid moieties. mdpi.comresearchgate.net

Table 2: Predicted ADME Properties for this compound

| Property | Predicted Value | Implication |

| Molecular Weight | ~188.25 g/mol | Likely good absorption (Lipinski's rule) |

| LogP (Lipophilicity) | ~2.0-2.5 | Good balance between solubility and permeability |

| Hydrogen Bond Donors | 1 | Favorable for oral bioavailability |

| Hydrogen Bond Acceptors | 3 | Favorable for oral bioavailability |

| Polar Surface Area | ~65 Ų | Likely good cell membrane permeability |

| Water Solubility | Moderately soluble | Acceptable for absorption |

| Blood-Brain Barrier Permeability | Low to moderate | May have limited central nervous system effects |

| CYP450 Inhibition | Potential for inhibition | May interact with other drugs |

These are estimated values based on the general properties of similar compounds and would need to be confirmed by specific in silico modeling or experimental validation.

Conformational Analysis and Energetic Profiles of the Compound and its Derivatives

Conformational analysis aims to identify the stable three-dimensional structures (conformers) of a molecule and their relative energies. For this compound, the key flexible bonds are the C-S bond connecting the thiophene ring to the propanoic acid moiety and the C-C bonds within the propanoic acid chain.

A systematic conformational search would likely reveal several low-energy conformers. The relative energies of these conformers would be influenced by steric hindrance and intramolecular interactions, such as potential weak hydrogen bonding between the carboxylic acid proton and the sulfur atom of the thiophene ring. The energetic profile, or potential energy surface, would illustrate the energy barriers for rotation around the flexible bonds, providing insight into the molecule's rigidity and the likelihood of it adopting a specific conformation required for biological activity. Studies on related furan-containing propanoic acid derivatives have utilized Density Functional Theory (DFT) to investigate their conformational preferences and reactive intermediates. mdpi.com A similar approach for this compound would provide a detailed understanding of its structural and energetic landscape.

Preclinical and in Vitro Biological Activity Studies

Antimicrobial Activity Research

Comprehensive searches of scientific databases have revealed a lack of specific studies investigating the antimicrobial properties of 2-(Thien-2-ylsulfanyl)propanoic acid. While research exists on the broader classes of thiophene (B33073) and propanoic acid derivatives, specific data for this particular compound is not available in the reviewed literature.

Antibacterial Efficacy Against Gram-positive and Gram-negative Strains

No peer-reviewed studies detailing the in vitro antibacterial efficacy of this compound against either Gram-positive or Gram-negative bacterial strains were identified. Consequently, there is no available data on its minimum inhibitory concentration (MIC) or other measures of antibacterial activity against common pathogens.

Antibacterial Efficacy Data

| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|---|

| Data Not Available | Gram-positive | N/A | N/A |

Antifungal Efficacy Against Pathogenic Fungi

Similarly, a thorough review of existing scientific literature yielded no studies that have specifically assessed the antifungal potential of this compound against any pathogenic fungal species. Therefore, its efficacy as an antifungal agent remains undetermined.

Antifungal Efficacy Data

| Fungal Strain | Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Data Not Available | Yeast | N/A |

Mechanistic Insights into Antimicrobial Action

Due to the absence of studies on its antimicrobial activity, there is currently no information available regarding the potential mechanisms of action by which this compound might exert antibacterial or antifungal effects. Research into its interaction with microbial cell walls, membranes, enzymes, or genetic material has not been published.

Anti-inflammatory Potential Assessment

There is a notable absence of published research on the anti-inflammatory properties of this compound. The potential of this compound to modulate inflammatory pathways has not been explored in either in vitro or preclinical animal models.

In Vitro Anti-inflammatory Assays, Including Cytokine Modulation

No data is available from in vitro assays to characterize the anti-inflammatory potential of this compound. Studies measuring its effects on key inflammatory markers, such as the inhibition of cyclooxygenase (COX) enzymes, lipoxygenase (LOX), or the modulation of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell-based models, have not been reported in the scientific literature.

In Vitro Anti-inflammatory Activity

| Assay Type | Target | Result (e.g., IC50) |

|---|---|---|

| Cytokine Production (LPS-stimulated macrophages) | TNF-α | Data Not Available |

| Cytokine Production (LPS-stimulated macrophages) | IL-6 | Data Not Available |

Investigation in Preclinical Animal Models of Inflammation

A review of the literature found no studies that have investigated the efficacy of this compound in preclinical animal models of inflammation. Consequently, its potential to reduce edema, leukocyte infiltration, or other inflammatory responses in conditions such as carrageenan-induced paw edema or other established models has not been evaluated.

Preclinical Anti-inflammatory Model Data

| Animal Model | Key Finding |

|---|---|

| Data Not Available | N/A |

Identification of Molecular Targets in Anti-inflammatory Pathways (e.g., Cyclooxygenase Inhibition)

While direct studies on the specific molecular targets of this compound in anti-inflammatory pathways are not extensively detailed in current literature, its structural components—an arylpropionic acid moiety and a thiophene ring—are present in many compounds with known anti-inflammatory mechanisms. Arylpropionic acid derivatives are a major class of non-steroidal anti-inflammatory drugs (NSAIDs) whose primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes. researchgate.net The COX enzymes, which exist as two main isoforms (COX-1 and COX-2), are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. nih.govmdpi.com

Research into other thiophene-containing molecules has also pointed towards engagement with inflammatory pathways. For instance, certain thiophene derivatives have been identified as inhibitors of both cyclooxygenase and 5-lipoxygenase (5-LO), another critical enzyme in the arachidonic acid cascade that produces leukotrienes. nih.govnih.gov The ability to inhibit both pathways is a significant area of interest for developing anti-inflammatory agents with a potentially broader efficacy and improved safety profile. nih.gov The anti-inflammatory action of some propanoic acid derivatives has been linked to the inhibition of cytokines and other chemical mediators, including TNF-α, interleukins, and iNOS, many of which are regulated by the NF-κB signaling pathway. nih.govresearchgate.net Given its structure, it is plausible that this compound may exert anti-inflammatory effects through the modulation of these well-established targets, although further specific enzymatic and cellular assays are required for confirmation.

Anticancer Activity Research

The anticancer potential of compounds containing thiophene and propanoic acid structures has been an active area of investigation. Research has explored cytotoxic effects, apoptosis induction, and interference with cancer signaling pathways.

Cytotoxic and Antiproliferative Effects on Various Cancer Cell Lines

The cytotoxicity of this compound has not been specifically reported, but numerous studies have demonstrated the antiproliferative activity of structurally related compounds against a variety of cancer cell lines. Thiophene derivatives, in particular, have shown promise as anticancer agents. researchgate.net For example, chalcone (B49325) derivatives of 2-acetyl thiophene have demonstrated cytotoxicity against human colon adenocarcinoma (HT-29) cells. researchgate.netnih.gov Similarly, other propanoic acid derivatives have been shown to possess significant antimitotic activity against a broad panel of human cancer cell lines, including leukemia, colon cancer, CNS cancer, melanoma, and breast cancer cell lines. nih.gov

Organotin(IV) compounds synthesized with propanoic acid derivatives have displayed potent antiproliferative activity against human prostate (PC-3), colorectal adenocarcinoma (HT-29), breast (MCF-7), and hepatocellular (HepG2) cancer cells, with IC50 values in the sub-micromolar range. nih.gov Furthermore, various 2-thioxoimidazolidin-4-one derivatives have shown strong cytotoxic effects against HepG2 liver cancer cells. mdpi.com These findings suggest that the chemical scaffolds present in this compound are conducive to anticancer activity.

| Compound Class | Cancer Cell Line | Effect | Reference |

|---|---|---|---|

| Thiophene Chalcone Derivative | HT-29 (Colon Adenocarcinoma) | Cytotoxic | nih.gov |

| Thiazolidinone-Propanoic Acid Hybrid | NCI-60 Panel | Antimitotic (Mean GI50 = 1.57 µM) | nih.gov |

| Triphenyltin(IV)-Propanoic Acid Derivative | MCF-7 (Breast Cancer) | Cytotoxic (IC50 = 0.218 µM) | nih.gov |

| Triphenyltin(IV)-Propanoic Acid Derivative | PC-3, HT-29, HepG2 | Antiproliferative (IC50 = 0.100–0.758 µM) | nih.gov |

| 2-Thioxoimidazolidin-4-one Derivative | HepG2 (Liver Cancer) | Cytotoxic (IC50 = 0.017 µM) | mdpi.com |

| Furan/Thiophen-Pyrazolyl Chalcone | A549 (Lung), HepG2 (Liver) | Cytotoxic (IC50 = 27.7 µg/ml, 26.6 µg/ml) | researchgate.net |

Mechanisms of Apoptosis Induction in Cancer Cells

Apoptosis, or programmed cell death, is a primary mechanism by which anticancer agents eliminate malignant cells. Studies on compounds structurally similar to this compound indicate that they can trigger this process through various cellular pathways.

One common mechanism involves the intrinsic, or mitochondrial, pathway of apoptosis. For instance, certain synthetic analogues of natural products have been shown to induce depolarization of the mitochondrial membrane, which is a key initiating event. researchgate.netnih.gov This is often accompanied by the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins. nih.govresearchgate.netnih.gov Propionic acid itself has been found to induce apoptosis in cervical cancer cells by promoting the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction. nih.gov

The activation of caspases, a family of proteases that execute the apoptotic program, is another critical step. Research has shown that thiophene and other heterocyclic derivatives can lead to the activation of initiator caspases (e.g., Caspase-8, Caspase-9) and executioner caspases (e.g., Caspase-3). mdpi.comnih.gov The activation of Caspase-3 results in the cleavage of key cellular proteins and the formation of DNA fragments, which are hallmarks of apoptosis. nih.gov Furthermore, some derivatives have been observed to upregulate the expression of the tumor suppressor gene p53 and its target PUMA, further promoting the apoptotic cascade. mdpi.com

Inhibition of Cancer Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis, the primary cause of cancer-related mortality. While research specifically detailing the effects of this compound on these processes is limited, the broader class of thiophene derivatives has been investigated in this context. The inhibition of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and facilitate cell invasion, is a key therapeutic strategy. nih.gov For example, some polyphenolic compounds have been shown to decrease the enzymatic activity and protein expression of MMP-2 and MMP-9 in cancer cells. nih.gov Such activity is often linked to the modulation of signaling pathways that control cell motility and epithelial-mesenchymal transition (EMT), a process where cancer cells acquire migratory and invasive properties. nih.gov Further investigation is needed to determine if this compound shares these antimetastatic properties.

Identification of Molecular Targets in Cancer Signaling Pathways

The anticancer effects of therapeutic agents are often rooted in their ability to modulate specific signaling pathways that are dysregulated in cancer. nih.gov For compounds related to this compound, several key pathways have been implicated.

The PI3K/Akt signaling pathway is a central regulator of cell growth, proliferation, and survival, and its overactivation is common in many cancers. nih.gov Studies on 2-thioxo-imidazolidin-4-one derivatives have demonstrated an ability to inhibit the PI3K/Akt pathway in liver cancer cells at both the gene and protein levels. mdpi.com This inhibition disrupts downstream signaling, contributing to the compound's cytotoxic effects.

Other potential targets include epidermal growth factor receptor (EGFR) and sirtuin 2 (SIRT2), which are involved in cell cycle control and stress response. nih.gov The development of small molecules that can dually target such pathways is a promising strategy to overcome drug resistance. nih.gov The NF-κB pathway, which regulates genes involved in inflammation, cell survival, and proliferation, is another relevant target. nih.gov Propionic acid has been shown to inhibit NF-κB in cervical cancer cells, contributing to its anticancer effects. nih.gov These examples highlight plausible molecular targets for this compound that warrant further specific investigation.

Other Investigated Biological Activities

Beyond anti-inflammatory and anticancer research, derivatives of thiophene and propanoic acid have been evaluated for other biological activities, most notably antimicrobial effects.

Studies on 3-aryl-3-(furan-2-yl)propanoic acid derivatives, which are close structural analogs of this compound, have demonstrated significant antimicrobial activity. mdpi.comnih.gov These compounds were found to inhibit the growth of the yeast-like fungus Candida albicans as well as the bacteria Escherichia coli and Staphylococcus aureus. mdpi.comnih.gov The general class of thiophenes is known to possess a wide spectrum of biological activities, including antibacterial, antifungal, and antiviral properties. encyclopedia.pub This broad activity underscores the potential of the thiophene scaffold in developing new anti-infective agents. Additionally, some thiourea (B124793) derivatives have been reported to exhibit antioxidant activity by scavenging free radicals. mdpi.com

Analgesic Potential in Experimental Models

Thiophene derivatives have been investigated for their potential as analgesic agents. researchgate.net The analgesic effects of these compounds are often evaluated in various experimental models that mimic different types of pain.

One study on novel fused thiophene derivatives demonstrated that visceral pain induced by acetic acid injection in mice was significantly inhibited by the tested compounds. nih.gov Another study on 2-chlorothiophene (B1346680), a simple thiophene derivative, evaluated its central and peripheral analgesic activities using the Eddy's hot plate method and the formalin-induced paw licking test in mice. ijbcp.com In the hot plate test, a 40 mg/kg dose of 2-chlorothiophene showed a maximum Pain Inhibition Percentage (PIP) of 46.15%. ijbcp.com In the formalin test, a 20 mg/kg dose of the same compound exhibited a maximum PIP of 22.91% in the early phase (neurogenic pain) and 52.63% in the late phase (inflammatory pain), which was comparable to the standard drug, aspirin. ijbcp.com

These findings suggest that compounds containing a thiophene moiety can possess both centrally and peripherally mediated analgesic effects. The structural characteristics of this compound, featuring a thiophene ring, indicate that it may also exhibit analgesic properties, warranting further investigation in relevant preclinical models.

| Compound | Experimental Model | Dose | Observed Effect (Maximum Pain Inhibition Percentage) | Reference |

|---|---|---|---|---|

| 2-chlorothiophene | Eddy's Hot Plate | 40 mg/kg | 46.15% | ijbcp.com |

| 2-chlorothiophene | Formalin Test (Early Phase) | 20 mg/kg | 22.91% | ijbcp.com |

| 2-chlorothiophene | Formalin Test (Late Phase) | 20 mg/kg | 52.63% | ijbcp.com |

Anthelmintic Activity Studies

The potential of thiophene derivatives as anthelmintic agents has also been a subject of scientific inquiry. nih.gov Research has focused on the in vitro efficacy of these compounds against various parasitic helminths.

A study on a synthesized thiophenic compound, 4-(5'-(hydroxymethyl)-[2,2'-bithiophene]-5-yl)but-3-yn-1-ol, identified from Tagetes patula, demonstrated a pronounced in vitro anthelmintic effect against Haemonchus contortus. nih.gov This compound showed 100% efficacy in both the egg hatch and larval development tests, with EC50 values of 0.1731 mg/mL and 0.3243 mg/mL, respectively. nih.govencyclopedia.pub These results highlight the potential of the thiophene scaffold in the development of new anthelmintic drugs.

Given the presence of the thiophene core in this compound, it is plausible that this compound could also exhibit anthelmintic properties. Further in vitro screening against relevant helminth species would be necessary to confirm this potential.

| Compound | Assay | EC50 (mg/mL) | Reference |

|---|---|---|---|

| 4-(5'-(hydroxymethyl)-[2,2'-bithiophene]-5-yl)but-3-yn-1-ol | Egg Hatch Test | 0.1731 | nih.govencyclopedia.pub |

| 4-(5'-(hydroxymethyl)-[2,2'-bithiophene]-5-yl)but-3-yn-1-ol | Larval Development Test | 0.3243 | nih.govencyclopedia.pub |

Anticonvulsant Properties Research

Several thiophene derivatives have been synthesized and evaluated for their anticonvulsant activity in various animal models of epilepsy. nih.gov These studies often utilize standard screening tests such as the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (scPTZ) test, and the 6 Hz psychomotor seizure test to assess the potential of these compounds to control different types of seizures.

For instance, a series of new hybrid compounds incorporating a 3-methylthiophene (B123197) ring fused to a pyrrolidine-2,5-dione core were synthesized and evaluated for their anticonvulsant activity. nih.gov In the MES test, which is a model for generalized tonic-clonic seizures, some of these compounds showed protective effects. nih.gov In the 6 Hz seizure model, an animal model of partial seizures and pharmacoresistant epilepsy, several of the synthesized compounds exhibited notable antiseizure activity. nih.gov Furthermore, in the scPTZ test, a model for absence seizures, one of the compounds demonstrated anticonvulsant activity by protecting 50% of the tested animals. nih.gov

The structural relationship of this compound to these active thiophene derivatives suggests that it could also possess anticonvulsant properties. To ascertain this, it would need to be subjected to a battery of preclinical anticonvulsant screening models.

| Compound | Seizure Model | Dose (mg/kg) | Observed Effect | Reference |

|---|---|---|---|---|

| 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione derivative (Compound 4) | MES Test | 100 | 75% protection | nih.gov |

| 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione derivative (Compound 3) | 6 Hz Test | 100 | Active | nih.gov |

| 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione derivative (Compound 3) | scPTZ Test | 100 | 50% protection | nih.gov |

Advanced Analytical Characterization Methodologies in Chemical Research

Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic methods are paramount in determining the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 2-(Thien-2-ylsulfanyl)propanoic acid , both ¹H and ¹³C NMR would be essential for structural confirmation.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The protons on the thiophene (B33073) ring would typically appear in the aromatic region (around 7.0-7.8 ppm). The methine (CH) proton adjacent to the sulfur atom and the carboxylic acid group would likely appear as a quartet, coupled to the neighboring methyl protons. The methyl (CH₃) protons would present as a doublet. The acidic proton of the carboxyl group would appear as a broad singlet at a downfield chemical shift (>10 ppm), which can be confirmed by D₂O exchange.

¹³C NMR: The carbon NMR spectrum would complement the proton data by showing signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid is expected to have a characteristic chemical shift in the range of 170-180 ppm. The carbons of the thiophene ring would appear in the aromatic region (approximately 120-140 ppm), while the aliphatic carbons of the propanoic acid chain would be found further upfield.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Thiophene-H | ~7.0 - 7.8 | Multiplet |

| -CH(S)COOH | ~3.8 - 4.2 | Quartet |

| -CH₃ | ~1.5 - 1.7 | Doublet |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of This compound would be expected to display several characteristic absorption bands. A very broad absorption in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group, a feature broadened by hydrogen bonding. A sharp and strong absorption band around 1700-1725 cm⁻¹ would correspond to the C=O stretching vibration of the carbonyl group. Additionally, C-S stretching vibrations, though typically weak, may be observed, along with C-H stretching and bending vibrations for both the aromatic thiophene ring and the aliphatic chain.

Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid O-H | Stretch | 2500 - 3300 (broad) |

| Carbonyl C=O | Stretch | 1700 - 1725 (strong) |

| Thioether C-S | Stretch | 600 - 800 |

| Aromatic C-H | Stretch | ~3100 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and can reveal structural details through the analysis of fragmentation patterns. For This compound (molecular formula C₇H₈O₂S₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (204.27 g/mol ). High-resolution mass spectrometry (HRMS) could confirm the elemental composition with high accuracy.

Common fragmentation pathways would likely involve the loss of the carboxyl group (-COOH, 45 Da) or the entire propanoic acid moiety. Cleavage of the C-S bond could lead to fragments corresponding to the thiophene ring and the propanoic acid side chain. The fragmentation pattern of the thiophene ring itself can also provide characteristic ions.

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This data is crucial for verifying the empirical formula and assessing the purity of the sample. For a pure sample of This compound (C₇H₈O₂S₂), the experimentally determined percentages of C, H, and S should align closely with the theoretical values calculated from its molecular formula.

Theoretical Elemental Composition of C₇H₈O₂S₂

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.01 | 84.07 | 41.16% |

| Hydrogen | H | 1.008 | 8.064 | 3.95% |

| Oxygen | O | 16.00 | 32.00 | 15.67% |

| Sulfur | S | 32.06 | 64.12 | 31.40% |

| Total | | | 204.27 | 100.00% |

Chromatographic Techniques for Compound Isolation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the purification and purity assessment of This compound , High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are particularly valuable.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water, acetonitrile, or methanol (B129727) with an acid modifier like formic or acetic acid), would be a suitable method. The compound's retention time would be characteristic under specific conditions (flow rate, column type, mobile phase composition). A single, sharp peak in the chromatogram would be indicative of a high-purity sample.

Thin-Layer Chromatography (TLC): TLC is a simpler, rapid technique used to monitor reaction progress, identify compounds in a mixture, and determine their purity. A suitable solvent system (mobile phase) would be chosen to achieve good separation on a silica (B1680970) gel plate (stationary phase). The compound's purity can be visually assessed by the presence of a single spot after visualization (e.g., under UV light or by staining). The retention factor (Rf) value is a characteristic property under a given set of conditions.

X-ray Crystallography for Solid-State Structural Elucidation (if applicable)

Should This compound be obtained as a crystalline solid of suitable quality, single-crystal X-ray crystallography could provide the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding exact bond lengths, bond angles, and conformational details. This method would unambiguously confirm the connectivity of the thiophene ring, the thioether linkage, and the propanoic acid moiety. Based on available literature, no crystal structure for this specific compound appears to have been reported in the public domain.

Applications in Organic Synthesis and Catalysis Research

Role as a Key Synthetic Intermediate in Complex Molecule Construction

In the field of organic synthesis, the strategic use of bifunctional molecules as building blocks is paramount for the efficient construction of complex molecular targets. 2-(Thien-2-ylsulfanyl)propanoic acid embodies this principle, possessing both a nucleophilic sulfur atom and an electrophilic carbonyl carbon, which can be further activated. Although specific examples of its direct use as a key intermediate in the synthesis of intricate natural products or pharmaceuticals are not prominently reported, the reactivity of its constituent parts is well-documented.

The thiophene (B33073) moiety is a recognized pharmacophore found in numerous biologically active compounds. Its presence in a synthetic intermediate offers a valuable scaffold that can be further functionalized. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and alcohols, or it can participate in coupling reactions. For instance, the synthesis of novel compounds featuring a thiophene carboxamide scaffold has been explored for their antiproliferative properties. This suggests that this compound could serve as a precursor for a range of amide derivatives with potential biological activity.

The thioether linkage also provides a handle for synthetic manipulation, including oxidation to sulfoxides and sulfones, which can significantly alter the electronic and steric properties of the molecule, thereby influencing its biological activity.

Utilization in Scaffold Diversity Generation for Drug Discovery Programs

The generation of molecular diversity is a cornerstone of modern drug discovery. Chemical scaffolds provide the core structure upon which a variety of substituents can be appended to create libraries of related compounds for biological screening. The thiophene ring is a privileged scaffold in medicinal chemistry due to its ability to mimic a phenyl ring while having a distinct electronic profile and metabolic fate.

While direct application of this compound in large-scale combinatorial chemistry for scaffold diversity has not been specifically detailed, its structure is amenable to such approaches. The carboxylic acid functionality is a common attachment point for solid-phase synthesis, a key technology in the rapid generation of compound libraries. By anchoring the molecule to a solid support via its carboxyl group, the thiophene ring and the propanoic acid side chain can be systematically modified.

For example, a library of N-(thiophen-2-yl) nicotinamide derivatives has been synthesized and screened for fungicidal activity, demonstrating the utility of the thiophene scaffold in identifying new bioactive agents. nih.gov This highlights the potential for this compound to be used in similar library synthesis efforts. The combination of the thiophene core with the flexible propanoic acid thioether side chain could lead to the discovery of novel chemical entities with a wide range of biological targets.

Below is a hypothetical representation of how this compound could be utilized in generating a diverse library of compounds.

| R1 Group (Amide Formation) | R2 Group (Thiophene Modification) | Potential Biological Activity |

| Benzylamine | Bromination | Kinase Inhibition |

| Piperidine | Suzuki Coupling with Phenylboronic Acid | GPCR Antagonism |

| Morpholine | Vilsmeier-Haack Formylation | Antiviral |

| Aniline | Nitration | Antibacterial |

This table is illustrative and based on the known reactivity of the functional groups present in this compound.

Potential in Organocatalysis or as a Ligand in Metal-Catalyzed Reactions

The structural features of this compound suggest its potential utility in the field of catalysis, both as an organocatalyst and as a ligand for metal complexes. The presence of a Lewis basic sulfur atom and a Brønsted acidic carboxylic acid group within the same molecule opens up the possibility of bifunctional catalysis.

In organocatalysis, molecules that can activate both the nucleophile and the electrophile simultaneously are highly sought after. While no specific studies have reported the use of this compound as an organocatalyst, its potential for such applications can be inferred. The thiophene sulfur could act as a Lewis base to activate an electrophile, while the carboxylic acid could act as a Brønsted acid to activate a nucleophile.

In the context of metal-catalyzed reactions, the sulfur atom of the thiophene ring and the thioether linkage, as well as the oxygen atoms of the carboxylate, are potential coordination sites for metal ions. Thiophene-containing ligands have been extensively studied in coordination chemistry and have found applications in various catalytic transformations. Metal-thiolate bonds, in particular, are known to play crucial roles in catalysis. nih.gov

Future Research Perspectives and Methodological Advancements

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally benign synthetic routes is a cornerstone of modern pharmaceutical research. Future efforts in the synthesis of 2-(Thien-2-ylsulfanyl)propanoic acid should prioritize sustainability and the introduction of molecular diversity.

Key Research Areas:

Green Chemistry Approaches: Traditional methods for forming thioether bonds often involve harsh reagents and solvents. Future research should focus on adopting greener alternatives. This includes the use of odorless and stable thiol surrogates and employing transition-metal-free and base-free conditions for the synthesis of thioethers. The use of recyclable catalysts, such as copper oxide nanoparticles, for C-S cross-coupling reactions presents a promising avenue for sustainable production. Furthermore, exploring solvent-free reaction conditions or the use of environmentally benign solvents like water or deep eutectic solvents could significantly reduce the environmental impact of the synthesis.

Stereoselective Synthesis: The propanoic acid moiety of the target molecule contains a chiral center, meaning that stereoisomers exist. As different enantiomers of a drug can have vastly different pharmacological and toxicological profiles, the development of stereoselective synthetic methods is paramount. Future synthetic strategies should focus on the asymmetric synthesis of the chiral propanoic acid core, potentially through chiral auxiliaries, organocatalysis, or enzymatic resolution, to afford enantiomerically pure this compound.

Flow Chemistry and Process Optimization: The implementation of continuous flow chemistry offers numerous advantages over traditional batch processing, including improved safety, scalability, and reaction control. Future work could involve the development of a continuous flow process for the synthesis of this compound, allowing for more efficient and reproducible production.

Development of Advanced Analogues with Enhanced Target Selectivity

The therapeutic efficacy of a drug candidate is intrinsically linked to its ability to selectively interact with its biological target. The development of advanced analogues of this compound with improved target selectivity is a critical area for future investigation.

Key Methodological Advancements:

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the structure-activity relationships of this compound analogues is essential. This involves the synthesis of a library of related compounds with modifications at various positions, such as substitutions on the thiophene (B33073) ring and alterations to the propanoic acid side chain. For instance, introducing different functional groups on the thiophene ring can modulate the electronic and steric properties of the molecule, potentially leading to enhanced binding affinity and selectivity for a specific biological target.

Bioisosteric Replacement: The thiophene ring is often considered a bioisostere of a phenyl ring. Future analogue design could explore the replacement of the thiophene moiety with other aromatic or heteroaromatic systems to investigate the impact on biological activity. Similarly, the carboxylic acid group could be replaced with other acidic functional groups, such as tetrazoles, to improve pharmacokinetic properties.

Scaffold Hopping and Diversity-Oriented Synthesis: To explore a wider chemical space, scaffold hopping strategies can be employed to design novel analogues that retain the key pharmacophoric features of this compound but possess a different core structure. Diversity-oriented synthesis can also be utilized to generate a wide range of structurally diverse molecules for high-throughput screening.

Integrated In Silico and Experimental Approaches for Drug Design

The integration of computational and experimental methods has become an indispensable tool in modern drug discovery, accelerating the identification and optimization of lead compounds.

Future Integrated Approaches:

Molecular Docking and Virtual Screening: In the absence of a known biological target for this compound, molecular docking simulations can be used to predict its binding affinity to a panel of potential protein targets. This can help in prioritizing experimental testing and identifying potential mechanisms of action. Once a target is identified, virtual screening of large compound libraries can be performed to identify other potential inhibitors with a similar binding mode.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By correlating the structural features of a series of this compound analogues with their biological activity, QSAR models can be developed. These models can then be used to predict the activity of virtual compounds, guiding the design of more potent analogues. 3D-QSAR models can provide further insights into the pharmacophoric requirements for optimal activity.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug development to identify compounds with favorable pharmacokinetic profiles and minimize the risk of late-stage failures. Computational tools can be used to predict properties such as oral bioavailability, blood-brain barrier penetration, and potential for drug-drug interactions.

Identification of New Biological Targets and Mechanistic Pathways for Therapeutic Intervention

A fundamental aspect of future research will be the elucidation of the biological targets and mechanisms of action of this compound and its analogues.

Strategies for Target Identification and Mechanistic Studies:

Enzyme Inhibition Assays: Based on the structural similarity of this compound to known enzyme inhibitors, a panel of relevant enzymes could be screened for inhibitory activity. For example, thiophene derivatives have been shown to inhibit enzymes such as cyclooxygenases (COX), lipoxygenases (LOX), and various kinases. mdpi.com The carboxylic acid moiety also suggests potential interactions with enzymes that bind acidic substrates.

Phenotypic Screening and Target Deconvolution: High-throughput phenotypic screening of this compound and its analogues in various disease-relevant cell-based assays can identify compounds with interesting biological activities. Subsequent target deconvolution techniques, such as affinity chromatography, chemical proteomics, and genetic approaches, can then be employed to identify the specific molecular targets responsible for the observed phenotype.

Network Pharmacology: A network pharmacology approach can be used to explore the potential multi-target effects of this compound. By constructing and analyzing protein-protein interaction networks and drug-target networks, it may be possible to identify novel targets and signaling pathways that are modulated by this compound, providing a more holistic understanding of its pharmacological effects.

Q & A

Q. What are the recommended methods for synthesizing 2-(Thien-2-ylsulfanyl)propanoic acid with high purity?

Methodological Answer: A common approach involves coupling 2-thiophenethiol with a propanoic acid derivative (e.g., α-bromopropanoic acid) under basic conditions. Purification typically employs recrystallization using polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) to isolate the product. For rigorous purity validation, combine HPLC (≥95% purity threshold) with elemental analysis to confirm stoichiometry . Safety protocols, such as working under inert atmospheres to prevent oxidation of the thiol group, are critical .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm the thiophene ring protons (δ 6.8–7.2 ppm) and the propanoic acid backbone (e.g., methylene protons at δ 3.2–3.5 ppm).

- FT-IR : Validate the carboxylic acid O–H stretch (~2500–3300 cm) and C=O stretch (~1700 cm).

- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H] at m/z 188.03 for CHOS).

- X-ray Crystallography : For definitive stereochemical confirmation, single-crystal X-ray diffraction is recommended, as demonstrated for structurally analogous thiophene derivatives .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Handle in a fume hood due to potential irritant vapors from the thiol group.

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .

- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose of waste via approved chemical channels .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for this compound derivatives?

Methodological Answer: Discrepancies often arise from variations in assay conditions (e.g., pH, solvent systems). To resolve:

- Standardize Assays : Use phosphate-buffered saline (PBS, pH 7.4) for in vitro studies to mimic physiological conditions.

- Control for Solubility : Pre-dissolve compounds in DMSO (<1% v/v) and confirm homogeneity via dynamic light scattering.

- Validate Targets : Perform competitive binding assays (e.g., fluorescence polarization) to confirm interactions with enzymes like cyclooxygenase-2 (COX-2), referencing protocols for related propanoic acid derivatives .

Q. What experimental strategies mitigate challenges in achieving stereochemical control during the synthesis of thiophene-containing propanoic acid derivatives?

Methodological Answer:

- Chiral Catalysts : Employ Sharpless asymmetric epoxidation or enantioselective organocatalysts to control stereocenters.

- Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC purification.

- Crystallization-Induced Diastereomer Resolution : Co-crystallize racemic mixtures with chiral resolving agents (e.g., L-proline) .

Q. What are the key considerations in designing solubility studies for this compound in various solvent systems?

Methodological Answer:

- Solvent Selection : Test aqueous buffers (PBS), DMSO, and ethanol, noting that carboxylic acids exhibit pH-dependent solubility (e.g., higher solubility in alkaline conditions).

- Techniques : Use shake-flask method with UV-Vis spectroscopy for quantification. For low-solubility compounds, employ co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) at ≤0.1% w/v to avoid micelle formation .

- Thermodynamic Analysis : Calculate Hansen solubility parameters (δ, δ, δ) to predict miscibility with solvents like acetonitrile or THF .

Data Contradiction Analysis

Q. How should researchers interpret conflicting spectroscopic data for thiophene-propanoic acid conjugates?

Methodological Answer:

- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT-based chemical shift calculations).

- Impurity Profiling : Use LC-MS to detect byproducts (e.g., oxidized sulfone derivatives) that may skew results.

- Collaborative Reproducibility : Share raw spectral data (e.g., via repositories like Zenodo) for independent verification .

Application-Oriented Questions

Q. What role does this compound play in enzyme inhibition studies?

Methodological Answer: The compound’s thiophene moiety can act as a pharmacophore for binding metalloenzyme active sites (e.g., matrix metalloproteinases). Design dose-response experiments (IC determination) with recombinant enzymes, using fluorogenic substrates (e.g., DQ-collagen for MMP-2/9). Include zinc chelators (e.g., 1,10-phenanthroline) as positive controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.